methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-5-3-4-10(8-11)12-6-7-13(17)16(15-12)9-14(18)20-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBAUFPDSUJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative. Finally, the esterification of the pyridazinone with methanol in the presence of a catalyst such as sulfuric acid produces the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is C14H14N2O4. The compound is synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions. The final esterification with methanol yields the desired compound.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that pyridazine derivatives can inhibit the growth of various pathogens, showcasing significant antibacterial and antifungal properties.
- Anticancer Properties : Similar compounds have shown antiproliferative effects against cancer cell lines, including breast cancer (MDA-MB-231). Studies suggest that the compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
- Anti-inflammatory Effects : Pyridazine derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which can reduce inflammation by modulating prostaglandin synthesis.
Scientific Research Applications
The compound has a variety of applications in scientific research:
- Medicinal Chemistry : It serves as a pharmaceutical intermediate for developing new drugs targeting cancer and inflammatory diseases.
- Biological Research : Investigated for its potential as an antimicrobial and anticancer agent, contributing to the development of new therapeutic strategies.
- Material Science : Used in the synthesis of novel materials due to its unique chemical properties.
Case Studies
- Anticancer Activity Study : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Research : In vitro studies showed that this compound inhibited COX enzymes effectively, suggesting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridazinone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in compound 3a increases lipophilicity and may enhance membrane permeability compared to the methoxy group in the target compound .
- Ester vs. Amide/Carboxylic Acid : The methyl ester in the target compound improves synthetic accessibility, whereas amide (6j) or carboxylic acid derivatives (e.g., 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid) may exhibit altered pharmacokinetic profiles due to hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Methoxy Substitution : The 3-methoxyphenyl group in the target compound may confer antioxidant properties, analogous to other methoxy-substituted bioactive molecules .
- Hybrid Structures: Compounds like 6j and 6k demonstrate the versatility of pyridazinones in hybrid drug design, combining pyridazinone cores with antipyrine or benzylpiperidine moieties for enhanced target specificity .
Biological Activity
Methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazine derivative known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C14H14N2O4. The synthesis typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions. The final esterification with methanol yields the desired compound.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that pyridazine derivatives have shown significant antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens.
- Anticancer Properties : Research has demonstrated that similar pyridazine compounds possess antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and others .
- Anti-inflammatory Effects : Pyridazine derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This compound may act as an anti-inflammatory agent by modulating prostaglandin synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase, leading to decreased production of inflammatory mediators .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which can lead to apoptosis .
- Binding Affinity : The structural features of this compound allow it to bind effectively to target proteins, altering their activity and promoting therapeutic effects .
Anticancer Activity
A study evaluated the antiproliferative effects of various pyridazine derivatives against human cancer cell lines. This compound was included in a panel that showed significant cytotoxicity with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cells . These findings suggest potential applications in cancer therapy.
Antimicrobial Studies
Research on related pyridazine compounds highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard disc diffusion methods, demonstrating that these compounds could serve as leads for new antibiotics .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | 5.2 - 22.2 | MDA-MB-231 |
| Similar Pyridazine Derivative | Antimicrobial | Varies | S. aureus, E. coli |
| Another Pyridazine Compound | Anti-inflammatory | N/A | COX inhibition |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for methyl [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via N-alkylation of pyridazinone precursors followed by esterification. For example, ethyl analogs (e.g., ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate) are prepared by reacting pyridazinone derivatives with ethyl bromoacetate under reflux in acetone with K₂CO₃ as a base . Yield optimization (e.g., 72% for ethyl analogs) requires controlled stoichiometry, anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to confirm substituent positions. For instance, pyridazine-H protons resonate at δ 7.16 ppm (singlet), while methoxy groups appear as singlets near δ 3.8–4.0 ppm . IR spectroscopy (C=O stretches at 1737–1751 cm⁻¹) and elemental analysis (C, H, N within ±0.5% of theoretical values) are critical for validation .
Q. What standard biological assays are used to screen pyridazinone derivatives like this compound?
- Methodological Answer : In vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and antiproliferative assays (MTT on cancer cell lines) are common. For example, ethyl pyridazinone analogs show IC₅₀ values of 12–35 μM in antitumor screens . Always include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect the bioactivity of pyridazinone derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while methoxy groups improve solubility but reduce potency. For example, 4-chloro analogs exhibit MIC values 2–3× lower than methoxy-substituted derivatives . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DHFR or COX-2 .
Q. What computational methods are suitable for predicting the thermochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates gas-phase thermochemical data (e.g., ΔfH(0 K) = 121–123 kJ/mol for related esters) . Compare results with experimental enthalpy data from bomb calorimetry to validate accuracy. Include solvent effects (PCM model) for solution-phase predictions .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles . For example, antiproliferative activity differences (e.g., IC₅₀ = 12 μM vs. 35 μM) may stem from residual solvents (<0.1% by HPLC) or stereochemical impurities . Use HPLC-MS (C18 column, acetonitrile/water gradient) to verify purity (>98%) and chiral columns to isolate enantiomers .
Q. What strategies optimize the regioselectivity of pyridazinone N-alkylation?
- Methodological Answer : Steric and electronic directing groups control regioselectivity. For example, 3-methoxyphenyl groups at the pyridazinone 3-position direct alkylation to the N1 position due to resonance stabilization . Use low-polarity solvents (e.g., dichloromethane) and slow reagent addition to minimize side reactions .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for pyridazinones, while others show limited efficacy?
- Methodological Answer : Differences arise from bacterial strain specificity and compound solubility . For instance, Gram-positive bacteria (e.g., B. subtilis) are more susceptible due to thinner cell walls. Use logP calculations (e.g., ClogP = 2.1 for methyl derivatives) to assess membrane permeability and adjust substituents (e.g., add polar groups) to enhance bioavailability .
Analytical Method Development
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
